molecular formula C11H10N2O B060707 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde CAS No. 186801-36-5

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B060707
CAS No.: 186801-36-5
M. Wt: 186.21 g/mol
InChI Key: RUHXZRGZYVDLFT-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biological Activity

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique dual heterocyclic structure, which includes a pyridine and a pyrrole ring, along with an aldehyde functional group. This composition provides the compound with interesting chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C10H8N2O, indicating the presence of two nitrogen atoms and an aldehyde group that may contribute to its reactivity and biological interactions. The structure can be depicted as follows:

Structure C10H8N2O\text{Structure }\text{C}_\text{10}\text{H}_\text{8}\text{N}_\text{2}\text{O}

This compound serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound also shows promising anticancer properties . It has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, research has highlighted its potential as a selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in various malignancies including acute myeloid leukemia (AML). In vitro studies demonstrated that certain derivatives exhibited nanomolar IC50 values against AML cell lines, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The aldehyde group may facilitate binding to enzymes or receptors, modulating their activity and leading to altered cellular functions. For example, the compound's ability to inhibit LSD1 can lead to changes in gene expression patterns associated with cancer progression .

Study 1: Antimicrobial Efficacy

In a comparative study, various pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing the pyridine moiety showed enhanced activity against Gram-positive bacteria compared to their counterparts lacking this structure. The study concluded that the presence of both pyrrole and pyridine rings is crucial for achieving optimal antimicrobial effects .

Study 2: Anticancer Evaluation

A recent investigation focused on the anticancer potential of this compound derivatives against human cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of specific signaling pathways. Notably, one derivative demonstrated a favorable pharmacokinetic profile in preclinical models, suggesting its potential for further development as an anticancer therapeutic agent .

Summary Table of Biological Activities

Activity Mechanism Target Organisms/Cells Key Findings
AntimicrobialInhibition of bacterial growthStaphylococcus aureus, E. coliMIC values between 3.12 - 12.5 μg/mL
AnticancerInhibition of LSD1AML cell linesNanomolar IC50 values; induces apoptosis

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHXZRGZYVDLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378220
Record name 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186801-36-5
Record name 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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